molecular formula C25H26FN3O4S B298082 N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-fluorophenyl)benzenesulfonamide

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-fluorophenyl)benzenesulfonamide

Numéro de catalogue B298082
Poids moléculaire: 483.6 g/mol
Clé InChI: OQFVRMAWTBHFTA-OVVQPSECSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-fluorophenyl)benzenesulfonamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in 1998 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential clinical applications.

Mécanisme D'action

BAY 43-9006 inhibits the activity of several protein kinases involved in tumor growth and angiogenesis, including RAF kinases, VEGFR-2, and PDGFR-β. By inhibiting these signaling pathways, BAY 43-9006 can block the growth and survival of cancer cells and inhibit the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It has also been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body. In addition, BAY 43-9006 can inhibit the formation of new blood vessels, which can limit the supply of nutrients and oxygen to tumors and ultimately lead to their regression.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BAY 43-9006 for lab experiments is its broad-spectrum activity against several signaling pathways involved in tumor growth and angiogenesis. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, BAY 43-9006 also has several limitations, including its relatively short half-life and potential toxicity at high doses. These limitations can make it difficult to use BAY 43-9006 for long-term studies or in vivo experiments.

Orientations Futures

There are several potential future directions for the study of BAY 43-9006. One area of interest is the development of new analogs or derivatives of BAY 43-9006 that may have improved pharmacological properties or greater selectivity for specific signaling pathways. Another area of interest is the identification of biomarkers that can predict response to BAY 43-9006 treatment, which could help guide patient selection and improve clinical outcomes. Finally, there is ongoing research into the use of BAY 43-9006 in combination with other cancer therapies, such as chemotherapy or immunotherapy, to improve treatment efficacy.

Méthodes De Synthèse

The synthesis of BAY 43-9006 involves several steps, including the condensation of 4-butoxybenzaldehyde with hydrazine hydrate to form 2-(4-butoxybenzylidene)hydrazine. This intermediate is then reacted with ethyl 2-oxoacetate to form N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide. Finally, the fluorine atom is introduced via a palladium-catalyzed coupling reaction with 2-fluorophenylboronic acid.

Applications De Recherche Scientifique

BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit several signaling pathways involved in tumor growth, including the RAF/MEK/ERK and VEGF/VEGFR pathways. This compound has demonstrated antitumor activity in preclinical studies and has been evaluated in clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Propriétés

Nom du produit

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-fluorophenyl)benzenesulfonamide

Formule moléculaire

C25H26FN3O4S

Poids moléculaire

483.6 g/mol

Nom IUPAC

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[(E)-(4-butoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H26FN3O4S/c1-2-3-17-33-21-15-13-20(14-16-21)18-27-28-25(30)19-29(24-12-8-7-11-23(24)26)34(31,32)22-9-5-4-6-10-22/h4-16,18H,2-3,17,19H2,1H3,(H,28,30)/b27-18+

Clé InChI

OQFVRMAWTBHFTA-OVVQPSECSA-N

SMILES isomérique

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3

SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3

SMILES canonique

CCCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.